4-(4-Fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
4-(4-Fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The structure consists of a pyrazole ring fused to a pyrimidine ring, with phenyl and fluorophenyl substituents, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 4-fluorobenzaldehyde with phenylhydrazine to form 4-(4-fluorophenyl)hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired pyrazolopyrimidine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrazolopyrimidine oxides.
Reduction: Formation of reduced pyrazolopyrimidine derivatives.
Substitution: Formation of substituted pyrazolopyrimidine derivatives with various functional groups.
Scientific Research Applications
4-(4-Fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. The compound binds to the active site of the enzyme, preventing substrate access and thereby inhibiting its activity . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole-pyrimidine fused ring system but differ in the position of nitrogen atoms.
Triazolo[4,3-a]pyrimidines: These compounds have an additional nitrogen atom in the ring system, leading to different chemical properties and biological activities.
Uniqueness
4-(4-Fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness contributes to its specific biological activities, making it a valuable compound in medicinal chemistry research.
Properties
CAS No. |
89549-66-6 |
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Molecular Formula |
C17H11FN4 |
Molecular Weight |
290.29 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C17H11FN4/c18-13-8-6-12(7-9-13)16-15-10-21-22(17(15)20-11-19-16)14-4-2-1-3-5-14/h1-11H |
InChI Key |
LIKNSDOTJREROE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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